![molecular formula C16H11N3O2 B2631102 N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzenecarboxamide CAS No. 866049-44-7](/img/structure/B2631102.png)
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzenecarboxamide” is a chemical compound with the CAS Number: 672925-57-4 . It has a molecular weight of 263.26 . The IUPAC name for this compound is N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9N3O2/c16-9-11-13-12(7-4-8-17-13)20-15(11)18-14(19)10-5-2-1-3-6-10/h1-8H, (H,18,19) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds :
- Derivatives of the compound have been synthesized, demonstrating the compound's versatility in forming various heterocycles, such as pyrazolopyridine, coumarin, pyridine, pyrrole, thiazole, and others. These synthesized compounds have been evaluated for their antimicrobial properties, showing the compound's potential in medical applications (Abu-Melha, 2013).
Structural Analysis and Antimicrobial Activity :
- Detailed structural analysis through single crystal x-ray has been performed on derivatives of the compound, providing insights into their molecular structure and potential interactions. These compounds have also been tested for antimicrobial activity, further highlighting the compound's relevance in pharmaceutical research (Amr et al., 2016).
Antitubercular Properties :
- Research into antitubercular properties has led to the synthesis of specific derivatives. These compounds have shown promising in-vitro and in-vivo activity against Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis (Sriram et al., 2010).
Computational Studies and Non-Linear Optical Properties :
- Computational chemistry methods have been utilized to study the compound and its derivatives. Molecular docking analyses suggest interactions with biological targets, and non-linear optical properties have been explored, showing the compound's potential in materials science (Jayarajan et al., 2019).
Cytotoxicity and Antitumor Properties :
- The structure-activity relationships of derivatives have been studied, with some compounds showing significant cytotoxicity against various cancer cell lines. This highlights the potential use of the compound in developing new anticancer agents (Marchand et al., 2009).
Chemical Synthesis and Reaction Studies :
- Studies focusing on the synthesis and reaction pathways of the compound and its derivatives provide insights into their chemical behavior and potential applications in creating new heterocyclic compounds with diverse biological activities (Strizhenko et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-10-4-2-5-11(8-10)15(20)19-16-12(9-17)14-13(21-16)6-3-7-18-14/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXUKBRUTVSTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

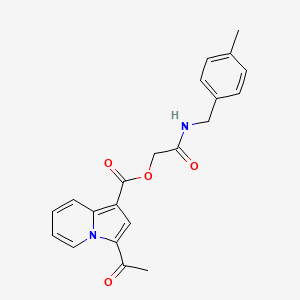
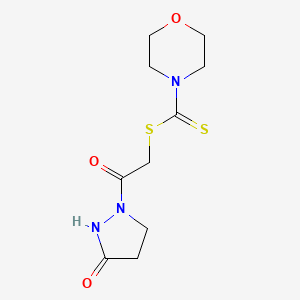
![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenylacridine](/img/structure/B2631024.png)
![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2631026.png)

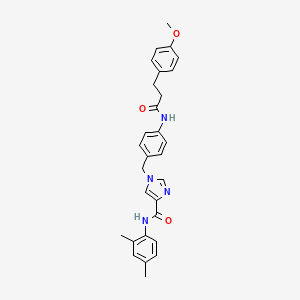
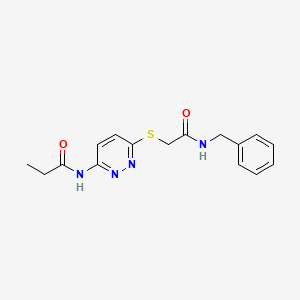

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2631034.png)
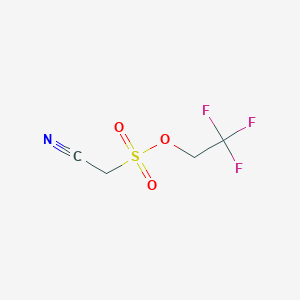
![Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2631038.png)
![N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2631040.png)
![(2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2631042.png)
